molecular formula C23H29N5OS B4607201 N-(2,1,3-BENZOTHIADIAZOL-4-YL)-2-{4-[(4-TERT-BUTYLPHENYL)METHYL]PIPERAZIN-1-YL}ACETAMIDE

N-(2,1,3-BENZOTHIADIAZOL-4-YL)-2-{4-[(4-TERT-BUTYLPHENYL)METHYL]PIPERAZIN-1-YL}ACETAMIDE

Cat. No.: B4607201
M. Wt: 423.6 g/mol
InChI Key: HKJXWLMUSCCEGA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(2,1,3-BENZOTHIADIAZOL-4-YL)-2-{4-[(4-TERT-BUTYLPHENYL)METHYL]PIPERAZIN-1-YL}ACETAMIDE is a complex organic compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound features a benzothiadiazole moiety, which is known for its electron-accepting properties, and a piperazine ring, which is often found in pharmaceutical compounds.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,1,3-BENZOTHIADIAZOL-4-YL)-2-{4-[(4-TERT-BUTYLPHENYL)METHYL]PIPERAZIN-1-YL}ACETAMIDE typically involves multiple steps, starting with the preparation of the benzothiadiazole core. This can be achieved through the cyclization of o-phenylenediamine with sulfur and nitrous acid. The piperazine derivative is then synthesized separately, often through the alkylation of piperazine with 4-tert-butylbenzyl chloride. The final step involves coupling the benzothiadiazole core with the piperazine derivative under appropriate conditions, such as using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for the cyclization and coupling steps, as well as the implementation of purification techniques such as recrystallization or chromatography to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

N-(2,1,3-BENZOTHIADIAZOL-4-YL)-2-{4-[(4-TERT-BUTYLPHENYL)METHYL]PIPERAZIN-1-YL}ACETAMIDE can undergo various chemical reactions, including:

    Oxidation: The benzothiadiazole moiety can be oxidized to form sulfoxides or sulfones.

    Reduction: The nitro group in the benzothiadiazole can be reduced to an amine.

    Substitution: The piperazine ring can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) can be used.

    Reduction: Catalytic hydrogenation or the use of reducing agents like tin(II) chloride.

    Substitution: Nucleophiles such as alkyl halides or acyl chlorides in the presence of a base.

Major Products

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Conversion of nitro groups to amines.

    Substitution: Formation of various substituted piperazine derivatives.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a fluorescent probe due to the benzothiadiazole moiety.

    Medicine: Explored for its potential pharmacological activities, including antimicrobial and anticancer properties.

    Industry: Potential use in the development of organic electronic materials, such as organic light-emitting diodes (OLEDs).

Mechanism of Action

The mechanism of action of N-(2,1,3-BENZOTHIADIAZOL-4-YL)-2-{4-[(4-TERT-BUTYLPHENYL)METHYL]PIPERAZIN-1-YL}ACETAMIDE is not fully understood, but it is believed to involve interactions with specific molecular targets. The benzothiadiazole moiety may interact with electron-rich sites in biological molecules, while the piperazine ring could facilitate binding to receptors or enzymes. These interactions could modulate various biochemical pathways, leading to the observed biological effects.

Comparison with Similar Compounds

Similar Compounds

  • N-(2,1,3-Benzothiadiazol-4-yl)-2-(4-methylpiperazin-1-yl)acetamide
  • N-(2,1,3-Benzothiadiazol-4-yl)-2-(4-phenylpiperazin-1-yl)acetamide

Uniqueness

N-(2,1,3-BENZOTHIADIAZOL-4-YL)-2-{4-[(4-TERT-BUTYLPHENYL)METHYL]PIPERAZIN-1-YL}ACETAMIDE stands out due to the presence of the 4-tert-butylphenyl group, which can enhance its lipophilicity and potentially improve its pharmacokinetic properties. This structural feature may also influence its binding affinity and specificity for certain molecular targets, making it a unique candidate for further research and development.

Properties

IUPAC Name

N-(2,1,3-benzothiadiazol-4-yl)-2-[4-[(4-tert-butylphenyl)methyl]piperazin-1-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H29N5OS/c1-23(2,3)18-9-7-17(8-10-18)15-27-11-13-28(14-12-27)16-21(29)24-19-5-4-6-20-22(19)26-30-25-20/h4-10H,11-16H2,1-3H3,(H,24,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HKJXWLMUSCCEGA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)CN2CCN(CC2)CC(=O)NC3=CC=CC4=NSN=C43
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H29N5OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

423.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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N-(2,1,3-BENZOTHIADIAZOL-4-YL)-2-{4-[(4-TERT-BUTYLPHENYL)METHYL]PIPERAZIN-1-YL}ACETAMIDE
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N-(2,1,3-BENZOTHIADIAZOL-4-YL)-2-{4-[(4-TERT-BUTYLPHENYL)METHYL]PIPERAZIN-1-YL}ACETAMIDE
Reactant of Route 3
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N-(2,1,3-BENZOTHIADIAZOL-4-YL)-2-{4-[(4-TERT-BUTYLPHENYL)METHYL]PIPERAZIN-1-YL}ACETAMIDE
Reactant of Route 4
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N-(2,1,3-BENZOTHIADIAZOL-4-YL)-2-{4-[(4-TERT-BUTYLPHENYL)METHYL]PIPERAZIN-1-YL}ACETAMIDE
Reactant of Route 5
Reactant of Route 5
N-(2,1,3-BENZOTHIADIAZOL-4-YL)-2-{4-[(4-TERT-BUTYLPHENYL)METHYL]PIPERAZIN-1-YL}ACETAMIDE
Reactant of Route 6
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N-(2,1,3-BENZOTHIADIAZOL-4-YL)-2-{4-[(4-TERT-BUTYLPHENYL)METHYL]PIPERAZIN-1-YL}ACETAMIDE

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